molecular formula C15H15N B8186820 C-(9-Methyl-9H-fluoren-9-yl)-methylamine

C-(9-Methyl-9H-fluoren-9-yl)-methylamine

Cat. No.: B8186820
M. Wt: 209.29 g/mol
InChI Key: HPWWBLOKBJZGTN-UHFFFAOYSA-N
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Description

C-(9-Methyl-9H-fluoren-9-yl)-methylamine is an organic compound that features a fluorene backbone with a methyl group at the 9-position and a methylamine group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(9-Methyl-9H-fluoren-9-yl)-methylamine typically involves the alkylation of 9-methylfluorene with a suitable amine source. One common method is the reaction of 9-methylfluorene with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction can be carried out in a solvent such as toluene or ethanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

C-(9-Methyl-9H-fluoren-9-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amine derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include fluorenone derivatives, reduced amine compounds, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

C-(9-Methyl-9H-fluoren-9-yl)-methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C-(9-Methyl-9H-fluoren-9-yl)-methylamine exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-9H-fluorene: A structurally similar compound without the methylamine group.

    9-Methyl-9H-fluoren-9-yl)phosphonic acid: Another derivative with a phosphonic acid group.

    9-Methyl-9H-fluorene-9-carbonyl chloride: A compound with a carbonyl chloride group at the 9-position.

Uniqueness

C-(9-Methyl-9H-fluoren-9-yl)-methylamine is unique due to the presence of both a methyl group and a methylamine group at the 9-position of the fluorene backbone

Properties

IUPAC Name

(9-methylfluoren-9-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-15(10-16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWWBLOKBJZGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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